6,7-dichloro-2-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]quinoxaline
Overview
Description
6,7-Dichloro-2-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]quinoxaline is a complex organic compound that belongs to the class of quinoxalines. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dichloro-2-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]quinoxaline typically involves multi-step reactions starting from readily available precursors. . The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process . Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
6,7-Dichloro-2-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoxaline core or the triazole ring, leading to the formation of reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoxaline diones, while substitution reactions can produce a variety of functionalized quinoxaline derivatives .
Scientific Research Applications
6,7-Dichloro-2-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]quinoxaline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6,7-dichloro-2-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects . For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6,7-dichloro-2-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]quinoxaline include other quinoxaline derivatives and triazole-containing compounds, such as:
- 6,7-Dichloroquinoxaline-2,3-dione
- 3-(2,7-dichloro-6-fluoroquinolin-3-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one
Uniqueness
The uniqueness of this compound lies in its specific combination of a quinoxaline core with a triazole ring and multiple chlorine atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6,7-dichloro-2-[1-(3,5-dichlorophenyl)triazol-4-yl]quinoxaline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7Cl4N5/c17-8-1-9(18)3-10(2-8)25-7-16(23-24-25)15-6-21-13-4-11(19)12(20)5-14(13)22-15/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJDEAAVTOEBQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)N2C=C(N=N2)C3=NC4=CC(=C(C=C4N=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7Cl4N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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